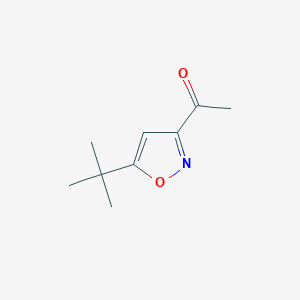

1-(5-(tert-Butyl)isoxazol-3-yl)ethanone

Description

1-(5-(tert-Butyl)isoxazol-3-yl)ethanone is a substituted isoxazole derivative characterized by a tert-butyl group at position 5 of the isoxazole ring and an ethanone (acetyl) group at position 3. Its molecular formula is C₁₁H₁₅NO₂, with a molecular weight of 193.24 g/mol. The compound is primarily utilized as a research chemical in synthetic organic chemistry and pharmaceutical development due to its structural versatility . The tert-butyl substituent confers enhanced lipophilicity, which may influence solubility and interaction with biological targets.

Properties

Molecular Formula |

C9H13NO2 |

|---|---|

Molecular Weight |

167.20 g/mol |

IUPAC Name |

1-(5-tert-butyl-1,2-oxazol-3-yl)ethanone |

InChI |

InChI=1S/C9H13NO2/c1-6(11)7-5-8(12-10-7)9(2,3)4/h5H,1-4H3 |

InChI Key |

LUCDQVACZVGSQW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=NOC(=C1)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(5-(tert-Butyl)isoxazol-3-yl)ethanone can be achieved through various methods. One common approach involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under catalyst-free and microwave-assisted conditions . Another method includes the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . Industrial production methods often focus on optimizing reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

1-(5-(tert-Butyl)isoxazol-3-yl)ethanone undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound into different derivatives.

Substitution: The isoxazole ring can undergo substitution reactions with various nucleophiles or electrophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-(tert-Butyl)isoxazol-3-yl)ethanone has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-(tert-Butyl)isoxazol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. For example, some derivatives of isoxazole are known to inhibit enzymes or receptors involved in disease processes . The exact molecular targets and pathways depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-[5-(3-Chlorophenyl)isoxazol-3-yl]ethanone

- Structure: Features a 3-chlorophenyl group at position 5 and an ethanone group at position 3.

- Molecular Formula: C₁₃H₁₀ClNO₂; Molecular Weight: 247.68 g/mol.

- Synthesis : Prepared via Grignard reaction using ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate and CH₃MgX (X = Cl or Br) .

- Key Differences :

- The 3-chlorophenyl group introduces aromaticity and electron-withdrawing effects, enhancing reactivity in electrophilic substitutions compared to the tert-butyl group.

- Lower lipophilicity (logP ≈ 2.8) than the tert-butyl analog (logP ≈ 3.5), impacting solubility in polar solvents.

Iloperidone (Antipsychotic Drug)

- Structure: Contains a 6-fluorobenzo[d]isoxazol-3-yl group linked to a piperidine-propoxy-methoxyphenyl-ethanone backbone.

- Molecular Formula : C₂₄H₂₇FN₂O₄; Molecular Weight : 426.5 g/mol .

- Key Differences: The benzoisoxazole moiety increases molecular complexity and rigidity, critical for binding to dopamine and serotonin receptors. Higher molecular weight and hydrogen-bonding capacity (due to morpholinoethoxy groups) enhance blood-brain barrier penetration compared to simpler isoxazole derivatives.

Physicochemical and Functional Comparisons

<sup>*</sup>logP values estimated using fragment-based methods.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.